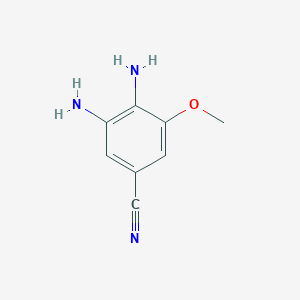

3,4-Diamino-5-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-diamino-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHPYUJKPGNDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861258-97-1 | |

| Record name | 3,4-diamino-5-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Diamino 5 Methoxybenzonitrile and Its Precursors

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. mt.comyoutube.com The principle of this method is based on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.

Procedure: The crude 3,4-Diamino-5-methoxybenzonitrile is dissolved in a minimum amount of a suitable hot solvent. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities will either be insoluble at high temperatures or remain dissolved at low temperatures. For aromatic diamines, polar solvents such as ethanol, water, or a mixture of the two are often effective. researchgate.net

After dissolving the crude product, the hot solution may be filtered to remove any insoluble impurities. The filtrate is then allowed to cool slowly, which promotes the formation of pure crystals of 3,4-Diamino-5-methoxybenzonitrile. Once crystallization is complete, the purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. youtube.com

Column Chromatography

Column chromatography is another powerful technique for the purification of organic compounds. cup.edu.cn It is particularly useful for separating compounds with similar polarities.

Procedure: In this method, a stationary phase, typically silica (B1680970) gel or alumina, is packed into a column. cup.edu.cn The crude 3,4-Diamino-5-methoxybenzonitrile is dissolved in a small amount of a suitable solvent and loaded onto the top of the column. A mobile phase, which is a solvent or a mixture of solvents, is then passed through the column.

The separation is based on the differential adsorption of the compounds onto the stationary phase. Compounds that are more polar will adsorb more strongly to the polar stationary phase and will therefore move down the column more slowly. By carefully selecting the mobile phase, the desired compound, 3,4-Diamino-5-methoxybenzonitrile, can be separated from its impurities. The different fractions are collected as they elute from the column, and the fractions containing the pure product are combined and the solvent is evaporated to yield the purified compound. For aromatic amines, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), with the polarity of the mixture being adjusted to achieve optimal separation.

Advanced Spectroscopic and Crystallographic Characterization Techniques for 3,4 Diamino 5 Methoxybenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise arrangement of atoms can be determined.

Proton NMR (¹H NMR) analysis reveals information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3,4-Diamino-5-methoxybenzonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amino group protons, and the methoxy (B1213986) group protons.

The benzene (B151609) ring has two remaining protons. Due to the substitution pattern, these protons are adjacent to each other and will appear as distinct signals, likely doublets, due to spin-spin coupling. The exact chemical shifts are influenced by the electronic effects of the substituents. The two electron-donating amino groups and the methoxy group will shield the aromatic protons, shifting their signals upfield compared to unsubstituted benzonitrile (B105546). In contrast, the electron-withdrawing nitrile group will have a deshielding effect.

The methoxy group (-OCH₃) will present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The two amino groups (-NH₂) will also appear as singlets, although their chemical shifts can be broad and vary depending on the solvent and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for 3,4-Diamino-5-methoxybenzonitrile (Predicted values are based on substituent effects observed in related compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-2 | 6.0 - 6.5 | d (doublet) |

| Aromatic H-6 | 6.5 - 7.0 | d (doublet) |

| Methoxy (-OCH₃) | ~3.9 | s (singlet) |

| 3-Amino (-NH₂) | Variable (e.g., 3.5 - 5.0) | br s (broad singlet) |

| 4-Amino (-NH₂) | Variable (e.g., 4.0 - 5.5) | br s (broad singlet) |

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, all eight carbon atoms of 3,4-Diamino-5-methoxybenzonitrile are chemically non-equivalent and should produce eight distinct signals in the ¹³C NMR spectrum.

The carbon atom of the nitrile group (-C≡N) is expected to appear in the 115-120 ppm region. The aromatic carbons will resonate between approximately 95 and 155 ppm. The specific chemical shifts are determined by the attached substituents. Carbons bonded to the electron-donating amino and methoxy groups (C-3, C-4, C-5) will be shielded and appear at higher fields (lower ppm values). Conversely, the carbon attached to the nitrile group (C-1) will be deshielded. The methoxy carbon (-OCH₃) will produce a signal in the 55-60 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for 3,4-Diamino-5-methoxybenzonitrile (Predicted values are based on data from structurally similar compounds like methoxybenzonitriles and diaminobenzoic acid) rsc.orgchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~100 - 105 |

| C-2 | ~95 - 100 |

| C-3 | ~140 - 145 |

| C-4 | ~135 - 140 |

| C-5 | ~150 - 155 |

| C-6 | ~110 - 115 |

| Nitrile (-CN) | ~118 - 120 |

| Methoxy (-OCH₃) | ~56 |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are crucial for confirming the complex structure of substituted benzonitriles.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For 3,4-Diamino-5-methoxybenzonitrile, a key cross-peak would be observed between the two aromatic protons (H-2 and H-6), confirming their adjacent positions on the ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling). s-a-s.org It would definitively link the aromatic proton signals to their respective carbon signals (H-2 to C-2 and H-6 to C-6) and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for piecing together a molecular structure, as it shows correlations between protons and carbons over two or three bonds. s-a-s.orgresearchgate.net For this molecule, key HMBC correlations would include:

The methoxy protons showing a correlation to the C-5 carbon, confirming the position of the methoxy group.

The H-2 proton correlating to C-4 and C-6, and the H-6 proton correlating to C-2 and C-4.

Protons from the amino groups showing correlations to the adjacent aromatic carbons, helping to place them at positions 3 and 4.

These combined 2D NMR techniques allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy excels at identifying polar functional groups. The spectrum of 3,4-Diamino-5-methoxybenzonitrile would be characterized by several key absorption bands.

N-H Stretching: The two amino groups will give rise to characteristic stretches in the 3200-3500 cm⁻¹ region. Primary amines typically show two bands corresponding to symmetric and asymmetric stretching modes.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methoxy group appears just below 3000 cm⁻¹.

C≡N Stretching: The nitrile group has a very sharp and distinct absorption band in the 2210-2260 cm⁻¹ range. Its intensity and exact position can be influenced by the electronic effects of the other ring substituents.

C-O Stretching: The C-O bond of the aryl ether (methoxy group) will produce strong bands corresponding to asymmetric and symmetric stretching, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Aromatic Region: The 1400-1600 cm⁻¹ region will show absorptions from C=C ring stretching, and the region below 900 cm⁻¹ will contain C-H out-of-plane bending bands, which are diagnostic of the ring substitution pattern.

Table 3: Predicted Key FTIR Absorption Bands for 3,4-Diamino-5-methoxybenzonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |

| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2260 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aryl Ether (C-O) | Asymmetric C-O Stretch | ~1250 |

Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar, symmetric vibrations. s-a-s.org For 3,4-Diamino-5-methoxybenzonitrile, Raman spectroscopy would be highly effective for observing certain functional groups.

The nitrile (C≡N) stretch, which is strong in the IR, is also typically a very strong and sharp band in the Raman spectrum, making it an excellent diagnostic peak. acs.orgnih.gov Symmetric vibrations of the benzene ring, often weak in the IR spectrum, can be prominent in the Raman spectrum, providing further structural information. For example, a "ring-breathing" mode, where the entire ring expands and contracts symmetrically, would be expected to produce a strong Raman signal. The symmetric stretch of non-polar C-C bonds would also be more readily observed. Comparing the FTIR and Raman spectra helps to confirm assignments, as vibrations that are strong in one are often weak in the other, according to the principle of mutual exclusion for centrosymmetric molecules, which can be extended as a general guideline for complex molecules.

Table 4: Predicted Key Raman Scattering Bands for 3,4-Diamino-5-methoxybenzonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Relative Intensity |

| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2260 | Strong, Sharp |

| Aromatic Ring | Ring Breathing (Symmetric) | 990 - 1010 | Strong |

| Aromatic Ring | C=C Stretch | 1580 - 1610 | Medium-Strong |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like 3,4-Diamino-5-methoxybenzonitrile. In a typical ESI-MS experiment, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically by protonation to form [M+H]⁺ ions.

For 3,4-Diamino-5-methoxybenzonitrile (C₈H₉N₃O), the expected protonated molecule would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. This technique is highly sensitive and is primarily used to confirm the molecular weight of the synthesized compound.

| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ Ion (m/z) |

| 3,4-Diamino-5-methoxybenzonitrile | C₈H₉N₃O | 163.18 | 164.19 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific combination of atoms. For 3,4-Diamino-5-methoxybenzonitrile, HRMS would be used to confirm its elemental formula (C₈H₉N₃O) by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a crucial step in the definitive identification of a newly synthesized compound. In the characterization of related heterocyclic compounds, such as 3,4-diaminopyridine-2,5-dicarbonitrile, HRMS has been essential in establishing the structure of the newly synthesized molecule. mdpi.com

| Theoretical Exact Mass (C₈H₉N₃O) |

| 163.0746 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

To perform single crystal X-ray diffraction, a high-quality single crystal of 3,4-Diamino-5-methoxybenzonitrile would be required. This crystal is then mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This analysis reveals the precise molecular geometry, including the planarity of the benzene ring, the bond lengths of the cyano and methoxy groups, and the bond angles between the substituents. For example, in a study of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, single-crystal X-ray diffraction revealed a dihedral angle of 89° between the phthalonitrile (B49051) and phenoxy rings. mdpi.com Similar detailed structural parameters would be obtainable for 3,4-Diamino-5-methoxybenzonitrile.

Elucidation of Intermolecular Interactions and Packing Arrangements

Beyond the structure of a single molecule, X-ray crystallography provides invaluable insight into how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For 3,4-Diamino-5-methoxybenzonitrile, the amino groups are capable of acting as hydrogen bond donors, while the nitrile nitrogen, the methoxy oxygen, and the aromatic ring can act as hydrogen bond acceptors.

The elucidation of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. Studies on similar molecules, like diaminopyridines, have shown that N-H···N hydrogen bonds are significant in directing the crystal packing. researchgate.netepa.gov In the case of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, short intermolecular interactions involving the cyano and nitro groups were found to be the main structure-forming motifs. mdpi.com A similar analysis for 3,4-Diamino-5-methoxybenzonitrile would identify the key interactions governing its solid-state architecture.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and functional groups with double or triple bonds.

The UV-Vis spectrum of 3,4-Diamino-5-methoxybenzonitrile would be expected to show absorption bands corresponding to π-π* transitions of the substituted benzene ring. The positions and intensities of these absorption maxima (λmax) are sensitive to the nature and position of the substituents on the aromatic ring. The amino and methoxy groups, being electron-donating, and the nitrile group, being electron-withdrawing, will all influence the electronic structure and thus the UV-Vis spectrum. For instance, the UV spectrum of a diazocine derivative with amino substituents exhibits a π-π* transition at 350 nm and an n-π* transition around 400 nm. researchgate.net The specific λmax values for 3,4-Diamino-5-methoxybenzonitrile would be characteristic of its unique electronic arrangement.

| Type of Transition | Expected Wavelength Region |

| π-π | 200-400 nm |

| n-π | >300 nm |

This spectroscopic data is valuable for confirming the presence of the aromatic system and can also be used for quantitative analysis.

Chromatographic Methods for Purity Assessment and Separation

The purity and separation of 3,4-Diamino-5-methoxybenzonitrile and its derivatives are critical for their application in research and synthesis. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for achieving high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of organic compounds. While specific HPLC methods for 3,4-Diamino-5-methoxybenzonitrile are not extensively detailed in publicly available literature, methods for structurally related aromatic amines and diamino compounds provide a strong foundation for developing effective analytical protocols.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for such analyses. In RP-HPLC, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For aromatic amines, the mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

To achieve optimal separation and peak shape for basic compounds like diamino derivatives, it is often necessary to add modifiers to the mobile phase. Acidic modifiers, such as trifluoroacetic acid (TFA) or formic acid, are commonly used to suppress the ionization of silanol (B1196071) groups on the stationary phase and to protonate the basic analytes, leading to sharper peaks and improved resolution.

For instance, a method developed for the quantitative analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (ANPZO), a dinitropyrazine derivative, utilized a C18 column with a gradient elution. energetic-materials.org.cn The mobile phase started with a high aqueous composition (95% 0.1% trifluoroacetic acid in water) and ramped up the organic modifier (methanol) concentration. energetic-materials.org.cn This approach allowed for the effective separation of the main compound from its intermediates. energetic-materials.org.cn

Similarly, the analysis of 3,4-diaminopyridine (B372788) has been successfully achieved using a C18 column with a mobile phase containing acetonitrile and an aqueous solution of sodium octanesulfonate and ammonium (B1175870) acetate (B1210297), with the pH adjusted to 1.9 with trifluoroacetic acid. researchgate.net This demonstrates the utility of ion-pairing agents in retaining and separating polar, basic compounds.

A hypothetical HPLC method for 3,4-Diamino-5-methoxybenzonitrile could be based on these principles. A C18 column would likely be suitable, with a mobile phase consisting of an acetonitrile/water or methanol/water gradient. The addition of 0.1% formic acid or trifluoroacetic acid would be crucial for good peak shape and retention time stability. Detection would typically be performed using a UV detector, set at a wavelength where the benzonitrile chromophore exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Related Diamino Compounds

| Parameter | 2,6-diamino-3,5-dinitropyrazine-1-oxide (ANPZO) energetic-materials.org.cn | 3,4-diaminopyridine researchgate.net | Hypothetical Method for 3,4-Diamino-5-methoxybenzonitrile |

| Column | C18 (250 x 4.6 mm, 5 µm) | C18 bonded phase | C18 (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water | Aqueous solution of 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate (pH 1.9) | 0.1% Formic acid in water |

| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile |

| Elution | Gradient | Isocratic (10% Acetonitrile) | Gradient |

| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min |

| Column Temperature | 30 °C | Not specified | Ambient or controlled (e.g., 30 °C) |

| Detection Wavelength | 425 nm | Not specified | ~254 nm or wavelength of maximum absorbance |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the identification and quantification of compounds, especially in complex matrices, and for the characterization of derivatives and metabolites.

For the analysis of 3,4-Diamino-5-methoxybenzonitrile and its derivatives, LC-MS would offer significant advantages over HPLC with UV detection alone. The mass spectrometer can provide molecular weight information, which aids in peak identification, and fragmentation data (in MS/MS mode), which can be used to elucidate the structure of unknown related substances or degradation products.

A typical LC-MS method would employ a reverse-phase UPLC (Ultra-Performance Liquid Chromatography) or HPLC system coupled to a mass spectrometer, often a triple quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap analyzer. The chromatographic conditions would be similar to those used in HPLC, with the important consideration that mobile phase additives must be volatile. Therefore, formic acid is generally preferred over trifluoroacetic acid, which can cause ion suppression in the mass spectrometer source. Phosphoric acid is also unsuitable for MS applications. sielc.comsielc.com

Sample preparation for LC-MS analysis can be as simple as a "dilute-and-shoot" approach, particularly for relatively clean samples. mdpi.com For more complex matrices, a protein precipitation step with acetonitrile may be necessary to remove interfering substances. nih.gov

The mass spectrometer would typically be operated in positive electrospray ionization (ESI) mode, as the amino groups of 3,4-Diamino-5-methoxybenzonitrile are readily protonated. For quantitative analysis, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer offers high sensitivity and selectivity. mdpi.comnih.gov In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interference from other co-eluting compounds.

For example, a sensitive LC-MS/MS method was developed for the simultaneous determination of 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline (B42879). mdpi.com This method utilized a C18 column with a gradient elution of acetonitrile and water containing formic acid, coupled with a mass spectrometer operating in positive ESI mode and detecting the specific precursor-to-product ion transitions. mdpi.com Similarly, the analysis of metanephrines and catecholamines has been achieved with a simple dilute-and-shoot LC-MRM-MS assay, demonstrating the speed and robustness of this technique for analyzing aromatic amines. mdpi.com

Table 2: Illustrative LC-MS Parameters for Analysis of Related Aromatic Amines

| Parameter | 3,4- and 3,5-dichloroaniline mdpi.com | Metanephrines and Catecholamines mdpi.com | Hypothetical Method for 3,4-Diamino-5-methoxybenzonitrile |

| Chromatography | HPLC | UHPLC | UPLC or HPLC |

| Column | C18 | Zorbax Eclipse Plus C18 (2.1 x 150 mm, 1.8 µm) | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | 0.1% Formic acid in water | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | 0.1% Formic acid in acetonitrile | Acetonitrile |

| Elution | Gradient | Gradient | Gradient |

| Flow Rate | 0.3 mL/min | 0.400 mL/min | 0.4-0.6 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | 163.03 m/z | Analyte-specific | Expected m/z for 3,4-Diamino-5-methoxybenzonitrile |

| Product Ions | Analyte-specific | Analyte-specific | To be determined by infusion and fragmentation studies |

Quantum Chemical and Computational Investigations of 3,4 Diamino 5 Methoxybenzonitrile

Ab Initio Computational Methods

Hartree-Fock (HF) Calculations

The Hartree-Fock method is a foundational ab initio approach that provides a fundamental, albeit simplified, picture of a molecule's electronic structure. pku.edu.cn It treats each electron as moving in an average field created by all other electrons, neglecting the instantaneous electron-electron correlation but accounting for the exchange energy. pku.edu.cnwikipedia.org For 3,4-Diamino-5-methoxybenzonitrile, HF calculations serve as a crucial starting point for geometric optimization, yielding initial predictions of bond lengths and angles.

These calculations also provide access to the molecule's molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the gap between them are key indicators of the molecule's kinetic stability and its propensity to act as an electron donor or acceptor in chemical reactions. While modern studies often employ more advanced methods for higher accuracy, HF remains a valuable tool for initial analysis. researchgate.net

Table 1: Representative Parameters Obtained from Hartree-Fock Calculations This table illustrates the types of data generated by HF calculations. Specific values for 3,4-Diamino-5-methoxybenzonitrile are contingent on the basis set used and are typically found in dedicated research publications.

| Parameter | Description | Representative Value |

| Total Energy | The total electronic energy of the molecule at the given geometry. | Data not available in search results |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | Data not available in search results |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | Data not available in search results |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | Data not available in search results |

Post-Hartree-Fock Methods

To achieve greater quantitative accuracy, computational chemists employ post-Hartree-Fock methods. wikipedia.org These techniques are specifically designed to address the primary limitation of the HF approximation: the neglect of electron correlation. numberanalytics.com Electron correlation describes the intricate, instantaneous interactions between electrons. wikipedia.org

Prominent post-HF methods include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. wikipedia.orgdoi.org MP2, for instance, can capture a significant portion of the correlation energy at a manageable computational cost, making it a popular choice. researchgate.net For a molecule like 3,4-Diamino-5-methoxybenzonitrile, which contains multiple lone pairs and a π-system, accounting for electron correlation is vital for accurately predicting reaction energies, interaction strengths, and spectroscopic properties. numberanalytics.com These higher-level methods provide more reliable results compared to HF, though they demand greater computational resources. wikipedia.org

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations introduce the dimension of time. By applying the principles of classical mechanics, MD simulations model the movements of atoms within a molecule and its interactions with the surrounding environment, providing a dynamic view of its behavior.

Conformational Dynamics Studies

The structure of 3,4-Diamino-5-methoxybenzonitrile features rotatable bonds, specifically the C-N bonds of the amino groups and the C-O bond of the methoxy (B1213986) group. Rotation around these bonds gives rise to various spatial arrangements, or conformations. Conformational preferences can significantly influence a molecule's properties and its ability to interact with other molecules. acs.org

MD simulations are an ideal tool for exploring the conformational landscape of this molecule. By simulating its motion over time, often in the presence of a solvent, researchers can identify low-energy, stable conformations and the energy barriers that separate them. nih.gov Studies on similar substituted aromatic systems have shown that intramolecular interactions, such as hydrogen bonding, and the electronic effects of substituents can strongly influence conformational preferences. acs.orgnih.gov Understanding these dynamics is critical for predicting how 3,4-Diamino-5-methoxybenzonitrile might bind to a biological target or orient itself during a chemical reaction.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an exceptionally powerful tool for mapping the intricate pathways of chemical reactions. numberanalytics.com For reactions involving 3,4-Diamino-5-methoxybenzonitrile, computational methods can be used to explore potential mechanisms, identify reactive intermediates, and characterize the high-energy transition states that connect them. acs.org This is particularly useful in complex reactions, such as multicomponent syntheses where several chemical bonds are formed in sequence. mdpi.com

Transition State Characterization

A transition state represents the pinnacle of the energy barrier along a reaction coordinate—a fleeting, unstable arrangement of atoms that is neither reactant nor product. chemrxiv.org The identification and characterization of this structure are paramount to understanding reaction kinetics, as the energy of the transition state determines the activation energy of the reaction. nih.gov

Computational chemists use specialized algorithms to locate transition state geometries on the potential energy surface. chemrxiv.orgzenodo.org Once a candidate structure is found, a frequency calculation is performed to verify its identity. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms as they traverse the peak of the energy barrier from reactant to product. acs.org

Reaction Pathway Analysis

A complete reaction pathway analysis connects the reactants, transition states, and products, providing a detailed narrative of the chemical transformation. acs.org By calculating the energy at each of these critical points, a potential energy surface profile for the reaction can be constructed. acs.orgmdpi.com

This analysis reveals the step-by-step mechanism of the reaction. For 3,4-Diamino-5-methoxybenzonitrile, this could involve studying its synthesis or its subsequent reactions. For example, the amino groups are nucleophilic and can participate in various bond-forming reactions. Computational analysis can predict the regioselectivity of such reactions—for instance, which of the two amino groups is more likely to react—by comparing the activation barriers for the different possible pathways. researchgate.net This detailed mechanistic insight is invaluable for optimizing reaction conditions and guiding the design of new synthetic routes. numberanalytics.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like 3,4-diamino-5-methoxybenzonitrile. These theoretical predictions are invaluable for interpreting experimental spectra, assigning signals to specific atoms or molecular motions, and understanding the molecule's electronic structure. Density Functional Theory (DFT) is a commonly employed method for these types of investigations, offering a good balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structures. Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. uncw.edunih.gov The process involves optimizing the molecular geometry of 3,4-diamino-5-methoxybenzonitrile and then calculating the isotropic shielding values for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can be compared with experimental data to confirm the structure of the compound. Discrepancies between calculated and experimental values can often be explained by considering solvent effects or the presence of different conformers in solution. nih.gov For a molecule like 3,4-diamino-5-methoxybenzonitrile, the chemical shifts of the aromatic protons and carbons would be particularly sensitive to the electronic effects of the amino (-NH₂), methoxy (-OCH₃), and cyano (-CN) groups. The electron-donating amino and methoxy groups and the electron-withdrawing cyano group would cause characteristic upfield and downfield shifts, respectively, for the adjacent nuclei.

Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study, comparing theoretical predictions with potential experimental values.

Table 1: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for 3,4-Diamino-5-methoxybenzonitrile

| Atom | Theoretical ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Atom | Theoretical ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| H (Aromatic) | Value | Value | C (Aromatic) | Value | Value |

| H (Amino) | Value | Value | C (Cyano) | Value | Value |

| H (Methoxy) | Value | Value | C (Methoxy) | Value | Value |

Note: The values in this table are illustrative and would need to be determined through specific computational calculations and experimental measurements for 3,4-diamino-5-methoxybenzonitrile.

Computational methods, especially DFT, are instrumental in calculating the vibrational frequencies of molecules. researchgate.net These calculations produce a theoretical infrared (IR) and Raman spectrum, which can be used to assign the vibrational modes observed in experimental spectra. researchgate.net Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds.

For 3,4-diamino-5-methoxybenzonitrile, the vibrational spectrum would exhibit characteristic peaks corresponding to the functional groups present. For example, the N-H stretching vibrations of the amino groups would appear in the high-frequency region of the IR spectrum. The C≡N stretch of the nitrile group would also have a distinct and strong absorption. The C-O stretching of the methoxy group and various C-H and C-C vibrations of the benzene (B151609) ring would also be present.

A comparison of the computed and experimental vibrational spectra allows for a detailed assignment of the observed bands. researchgate.net Scaling factors are often applied to the calculated frequencies to account for systematic errors in the computational methods and to improve the agreement with experimental data.

Table 2: Computed and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of 3,4-Diamino-5-methoxybenzonitrile

| Vibrational Mode | Computed Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (Amino) | Value | Value |

| C≡N Stretch (Nitrile) | Value | Value |

| C-O Stretch (Methoxy) | Value | Value |

| Aromatic C-H Stretch | Value | Value |

Note: The values in this table are illustrative and would be derived from specific computational and experimental analyses.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions play a crucial role in determining the three-dimensional structure and properties of molecules in the solid state and in solution. researchgate.net For 3,4-diamino-5-methoxybenzonitrile, both intramolecular and intermolecular hydrogen bonding, as well as π-stacking interactions, are expected to be significant.

Hydrogen Bonding:

The amino groups in 3,4-diamino-5-methoxybenzonitrile can act as hydrogen bond donors, while the nitrogen atom of the cyano group and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. This allows for the formation of both intramolecular hydrogen bonds (within the same molecule) and intermolecular hydrogen bonds (between different molecules). mdpi.com

Computational methods can be used to identify and characterize these hydrogen bonds. sujps.com The strength of a hydrogen bond can be estimated by analyzing the bond length, the bond angle, and the electron density at the bond critical point using theories like the Quantum Theory of Atoms in Molecules (QTAIM). sujps.com

π-Stacking:

The aromatic ring of 3,4-diamino-5-methoxybenzonitrile can participate in π-stacking interactions, where two aromatic rings are arranged in a face-to-face or face-to-edge manner. comporgchem.com The substituents on the benzene ring have a significant influence on the strength and geometry of these interactions. acs.orgrsc.org Electron-donating groups like the amino and methoxy groups and electron-withdrawing groups like the cyano group can modulate the electrostatic potential of the aromatic ring, thereby affecting the π-stacking interactions. acs.org

Computational studies can model the dimer of 3,4-diamino-5-methoxybenzonitrile to investigate the preferred stacking arrangements and to calculate the interaction energies. These calculations provide insight into how the molecules pack in the solid state and how they might interact in solution.

Applications in Advanced Organic Synthesis and Materials Science

3,4-Diamino-5-methoxybenzonitrile as a Key Intermediate in Complex Molecule Synthesis

As a key intermediate, 3,4-Diamino-5-methoxybenzonitrile serves as a foundational component for constructing more intricate molecular architectures. Its utility stems from the reactive ortho-diamine moiety, which is a well-established precursor for a wide range of condensation reactions.

The adjacent amino groups on the benzene (B151609) ring provide an ideal scaffold for the synthesis of fused heterocyclic systems. This ortho-diamine functionality can readily react with various bifunctional electrophiles to form stable five- or six-membered rings. Such heterocyclic compounds are of significant interest due to their prevalence in biologically active molecules and functional materials. mdpi.com The synthesis of these compounds often involves a cyclocondensation reaction, where the two amine groups react to close a ring.

Key heterocyclic systems derived from ortho-diamines include:

Benzimidazoles: Formed by condensation with aldehydes or carboxylic acids (or their derivatives). The reaction with an aldehyde first forms a Schiff base, which then cyclizes and aromatizes.

Quinoxalines: Generated through the reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil. This reaction is typically high-yielding and reliable for creating the pyrazine (B50134) ring fused to the benzene ring.

Benzotriazoles: Can be synthesized by diazotization of one of the amino groups with nitrous acid, followed by intramolecular cyclization of the resulting diazonium salt onto the remaining amino group.

The presence of the methoxy (B1213986) and nitrile substituents on the benzonitrile (B105546) starting material directly influences the chemical and electronic properties of the resulting heterocyclic products, making them valuable for further synthetic modifications or for direct use in materials science applications. mdpi.com

Table 1: Synthesis of Heterocyclic Compounds from 3,4-Diamino-5-methoxybenzonitrile

| Target Heterocycle | Co-reactant Required | Resulting Fused Ring System |

| Substituted Benzimidazole | Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) | Imidazole |

| Substituted Quinoxaline | α-Dicarbonyl (R-CO-CO-R') | Pyrazine |

| Substituted Benzotriazole | Nitrous Acid (HNO₂) | 1,2,3-Triazole |

Beyond the direct synthesis of simple heterocycles, 3,4-Diamino-5-methoxybenzonitrile is a valuable starting material in multi-step organic transformations, including cascade reactions and multicomponent reactions (MCRs). nih.gov MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating substructures from each starting material. nih.govresearchgate.net This approach is favored for its atom economy, reduced waste, and ability to rapidly build molecular complexity. nih.gov

The distinct reactivity of the amine, nitrile, and aromatic methoxy groups allows the molecule to participate in complex reaction sequences. For instance, the diamine moiety can undergo an initial condensation to form a heterocyclic intermediate, which is then functionalized in subsequent steps involving the nitrile or reactions on the aromatic ring. This building-block approach is fundamental to the synthesis of complex targets in medicinal chemistry and materials science. arxiv.org The use of such precursors in MCRs represents an advanced strategy for creating diverse libraries of complex heterocyclic structures from simple, readily available starting materials. nih.govresearchgate.net

Development of Functional Materials and Supramolecular Assemblies

The functional groups of 3,4-Diamino-5-methoxybenzonitrile make it an excellent candidate for designing and synthesizing advanced materials with tailored properties.

The two primary amine groups serve as reactive sites for step-growth polymerization. By reacting 3,4-Diamino-5-methoxybenzonitrile with difunctional monomers, it can be incorporated into various high-performance polymer backbones:

Polyamides: Reaction with diacyl chlorides results in the formation of aramid (aromatic polyamide) structures, known for their thermal stability and mechanical strength.

Polyimides: Condensation with dianhydrides yields polyimides, a class of polymers renowned for their exceptional thermal and chemical resistance, as well as excellent dielectric properties.

In these polymers, the methoxy and nitrile groups are pendant to the main chain. These substituents play a crucial role in fine-tuning the final properties of the macromolecule, such as solubility, processability, and intermolecular interactions, without compromising the integrity of the polymer backbone.

The synthesis of fused heterocyclic systems from ortho-diamines is a cornerstone in the development of materials for organic electronics. mdpi.com Derivatives of 3,4-Diamino-5-methoxybenzonitrile, particularly those forming extended π-conjugated systems like quinoxalines or fused 1,2,5-thiadiazoles, are of great interest for applications in:

Organic Light-Emitting Diodes (OLEDs) mdpi.com

Organic Field-Effect Transistors (OFETs) mdpi.com

Organic Solar Cells (OSCs) mdpi.com

The inherent electronic asymmetry of the parent molecule—with the electron-donating methoxy group and the electron-withdrawing nitrile group—can be transferred to the resulting heterocyclic system. This intramolecular "push-pull" character is a well-established design principle for creating materials with low band gaps and desirable charge-transport properties, which are essential for semiconductor and electroluminescent behavior.

Supramolecular chemistry relies on the precise control of non-covalent interactions to build ordered structures from molecular components. 3,4-Diamino-5-methoxybenzonitrile possesses multiple functional groups capable of directing self-assembly:

Hydrogen Bonding: The two amine groups are excellent hydrogen bond donors, while the nitrile nitrogen and methoxy oxygen can act as acceptors. This allows for the formation of robust and directional hydrogen-bonding networks.

π-π Stacking: The electron-rich aromatic ring can participate in π-π stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The polar nitrile and methoxy groups create a significant molecular dipole, leading to dipole-dipole interactions that can influence molecular packing.

By leveraging these interactions, researchers can design molecules based on this core that self-assemble into complex, ordered architectures such as liquid crystals, organic gels, or molecular wires. researchgate.net The predictable geometry and specific interaction sites allow for the rational engineering of materials where the bulk properties are a direct consequence of the programmed molecular-level organization.

Coordination Chemistry Applications

The adjacent amino groups of 3,4-diamino-5-methoxybenzonitrile and its derivatives allow them to act as effective bidentate ligands, capable of coordinating with a variety of metal ions. This property is fundamental in the construction of metal complexes with tailored electronic and structural properties. For instance, the 1,2-diamine moiety present in related heterocyclic rings is frequently utilized in the design of fused 1,2,5-thia(selena)diazoles and quinoxalines. mdpi.com These resulting structures are of significant interest for creating advanced materials for applications such as organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.com

Applications in Medicinal Chemistry (Focus on Mechanistic Studies and Compound Design)

In the realm of medicinal chemistry, 3,4-diamino-5-methoxybenzonitrile has proven to be a valuable starting material for the synthesis of compounds with potential therapeutic activities.

Design and Synthesis of Enzyme Inhibitors

The development of small molecule enzyme inhibitors is a cornerstone of modern drug discovery. The scaffold of 3,4-diamino-5-methoxybenzonitrile has been instrumental in the creation of potent inhibitors for enzymes such as deoxycytidine kinase (dCK). nih.gov dCK is a crucial enzyme involved in the phosphorylation of deoxynucleosides, a process vital for DNA synthesis and repair. nih.gov Its role in cancer cell proliferation has spurred interest in developing dCK inhibitors as potential anticancer agents. nih.gov

The synthesis of these inhibitors often begins with commercially available precursors like 3-hydroxy-4-methoxybenzonitrile. nih.gov A multi-step synthetic route can then be employed to introduce the desired functionalities. For example, a common sequence involves alkylation, conversion to a thioamide, and subsequent cyclization to form a thiazole (B1198619) ring, ultimately leading to the target inhibitor. nih.gov

Structure-Activity Relationship (SAR) Studies for Derived Compounds

Understanding the relationship between a molecule's structure and its biological activity is paramount in medicinal chemistry. SAR studies on derivatives of 3,4-diamino-5-methoxybenzonitrile have provided crucial insights for optimizing their inhibitory potency. For instance, in a series of dCK inhibitors, modifications at the 5-position of a thiazole ring, which is attached to the core structure derived from 3,4-diamino-5-methoxybenzonitrile, significantly impacted their inhibitory activity. nih.gov

Systematic variations of substituents have shown that increasing the non-polar character at this position generally leads to enhanced inhibitory effects. nih.gov This trend has been observed in both murine and human cell lines. For example, replacing a hydrogen atom with a propyl group can lead to a dramatic increase in potency. nih.gov The presence of other features, such as a fluoroethoxy side-chain on the phenyl ring, has also been identified as a key contributor to high inhibitory activity. nih.gov These studies underscore the importance of fine-tuning the molecular architecture to achieve optimal biological response.

| Compound | R Group | IC50 (µM) in L1210 Cells | IC50 (µM) in CCRF-CEM Cells |

|---|---|---|---|

| 15a | Methyl | Not specified | Not specified |

| 15c | Propyl | Significantly lower than 15a | Significantly lower than 15a |

| 17a | Methyl | Not specified | Not specified |

| 17c | Propyl | Not specified | 6-fold lower than 17a |

| 18a | Methyl | Not specified | Not specified |

| 18c | Propyl | Not specified | 3-fold lower than 18a |

Prodrug Design and Activation Systems

The prodrug approach is a well-established strategy to enhance the physicochemical and pharmacokinetic properties of a drug. nih.gov This involves chemically modifying a drug into an inactive form that, upon administration, is converted to the active parent drug through enzymatic or chemical processes in the body. nih.gov While specific prodrugs derived from 3,4-diamino-5-methoxybenzonitrile are not detailed in the provided search results, the general principles of prodrug design are highly relevant to its derivatives. For example, pyrazolo[3,4-d]pyrimidine compounds, which can be synthesized from precursors related to 3,4-diamino-5-methoxybenzonitrile, often suffer from low water solubility. nih.gov To overcome this, a water-soluble N-methylpiperazino promoiety can be attached via an O-alkyl carbamate (B1207046) linker, leading to a significant improvement in solubility. nih.gov

Exploration of Bioactivity Mechanisms in vitro

Investigating the molecular interactions of a compound is essential for understanding its mechanism of action. For dCK inhibitors derived from a 3,4-diamino-5-methoxybenzonitrile framework, in vitro studies have been crucial. These studies often involve measuring the inhibition of dCK activity using radiolabeled substrates like ³H-deoxycytidine in various cell lines, such as murine L1210 and human CCRF-CEM cells. nih.gov Such assays allow for the determination of key parameters like the IC50 value, which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by half. nih.gov By comparing the IC50 values of different derivatives, researchers can elucidate the structural features that govern their interaction with the enzyme's active site. nih.gov

Catalytic Applications and Ligand Design

The unique electronic and structural features of 3,4-diamino-5-methoxybenzonitrile and its derivatives also make them promising candidates for applications in catalysis. The diamino functionality allows for the creation of bidentate ligands that can coordinate with transition metals to form catalytically active complexes. The design of these ligands can be tailored to influence the selectivity and efficiency of various chemical transformations. While the direct use of 3,4-diamino-5-methoxybenzonitrile in catalysis is an area of ongoing research, the principles of ligand design using similar diamino-aromatic structures are well-established. For instance, 4-(Dimethylamino)pyridine has been shown to be an effective catalyst for one-pot, multi-component reactions. researchgate.net

Future Research Directions and Challenges for 3,4 Diamino 5 Methoxybenzonitrile

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

A primary challenge in the broader application of 3,4-Diamino-5-methoxybenzonitrile is the development of efficient and environmentally benign synthetic routes. Future research will likely focus on moving away from traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.

Key Research Objectives:

Green Chemistry Approaches: Investigation into synthetic methods that align with the principles of green chemistry will be crucial. This includes the use of safer solvents, reducing the number of synthetic steps to improve atom economy, and designing processes that minimize hazardous by-products. One promising avenue is the development of a one-pot synthesis from readily available precursors, potentially catalyzed by novel, recyclable catalysts. researchgate.net

Biocatalysis: The use of enzymes or whole-cell systems as catalysts could offer highly selective and environmentally friendly synthetic pathways. Research into identifying or engineering enzymes capable of performing key transformations, such as selective amination or methoxylation on a benzonitrile (B105546) scaffold, could lead to highly efficient and sustainable production methods.

Alternative Energy Sources: Exploring the use of microwave irradiation or sonication to drive the synthesis could lead to faster reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

Development of Advanced Derivatization Strategies for Diverse Chemical Libraries

The multiple reactive sites on 3,4-Diamino-5-methoxybenzonitrile—the two amino groups and the nitrile group—make it an ideal scaffold for creating diverse chemical libraries. These libraries are invaluable for screening for new pharmaceuticals and functional materials.

Future Derivatization Approaches:

Selective Functionalization: A significant challenge is the selective functionalization of the two chemically similar amino groups. Future work should focus on developing protecting group strategies or reaction conditions that allow for the stepwise and controlled modification of each amine, enabling the synthesis of complex, unsymmetrical derivatives.

Multicomponent Reactions (MCRs): Designing MCRs that incorporate 3,4-Diamino-5-methoxybenzonitrile as a key building block would be a highly efficient strategy for generating molecular complexity in a single step. mdpi.com This could rapidly produce a wide range of heterocyclic compounds and other complex structures.

Nitrile Group Transformations: While the amino groups are obvious sites for derivatization, the nitrile group offers additional synthetic handles. Future research should further explore its conversion into other functional groups, such as amines (via reduction) or carboxylic acids (via hydrolysis), to expand the range of accessible molecular architectures.

Deeper Understanding of Structure-Reactivity Relationships through Computational Methods

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. A deeper theoretical understanding of 3,4-Diamino-5-methoxybenzonitrile will accelerate the development of its applications.

Computational Research Areas:

Density Functional Theory (DFT): Applying DFT methods can provide insights into the molecule's electronic structure, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These calculations help predict the most likely sites for electrophilic and nucleophilic attack, guiding derivatization strategies.

Reactivity Descriptors: Calculating parameters such as ionization potential, electron affinity, and chemical hardness can quantify the molecule's reactivity. Studying how these descriptors change with the introduction of different substituents can help in the rational design of derivatives with specific electronic properties.

Solvent Effects: Computational models can simulate how different solvent environments affect the molecule's conformation and reactivity. This is crucial for optimizing reaction conditions and understanding the molecule's behavior in biological or material systems.

Below is a table summarizing potential computational analyses and their applications for understanding this compound.

| Computational Method | Parameter to Investigate | Purpose and Application |

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Predicts bond lengths, bond angles, and the most stable 3D structure. |

| DFT / Time-Dependent DFT | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability; helps predict electronic transitions. |

| DFT | Molecular Electrostatic Potential (MEP) Map | Visualizes electron-rich and electron-poor regions to predict sites for intermolecular interactions. |

| Hirshfeld Surface Analysis | Intermolecular Contacts (e.g., H-bonding) | Decodes the molecule's spatial attributes and quantifies interactions in a crystal lattice. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Points | Characterizes the nature of chemical bonds (covalent vs. ionic) within the molecule. |

Expansion of Applications in Emerging Areas of Materials Science

The unique combination of functional groups in 3,4-Diamino-5-methoxybenzonitrile makes it a promising candidate for the synthesis of advanced functional materials.

Potential Material Science Applications:

Polymer Synthesis: The diamino functionality allows this molecule to act as a monomer for the synthesis of high-performance polymers like polybenzimidazoles (PBIs). dtic.mildtu.dk PBIs are known for their exceptional thermal and chemical stability, making them suitable for applications in aerospace and safety equipment. dtic.mil Future research could focus on creating novel PBI derivatives with tailored properties, such as improved solubility or specific electronic characteristics.

Metal-Organic Frameworks (MOFs): The nitrile and amino groups can act as coordinating sites for metal ions, making the molecule a potential organic linker for the construction of MOFs. nih.gov By incorporating this linker, it may be possible to design MOFs with specific pore environments and functionalities, suitable for applications in gas storage, separation, or catalysis. researchgate.netrsc.org

Organic Dyes and Pigments: The aromatic diamine structure is a common feature in many organic dyes. Derivatization of 3,4-Diamino-5-methoxybenzonitrile could lead to new fluorescent dyes or pigments with applications in sensing, imaging, or as light-energy conversion materials. google.com The electron-donating amino and methoxy (B1213986) groups, combined with the electron-withdrawing nitrile group, create a "push-pull" electronic system that is often conducive to strong light absorption and emission.

Focused Investigations into Mechanistic Aspects of Bioactivity in Derived Compounds

While 3,4-Diamino-5-methoxybenzonitrile itself is a building block, its derivatives hold potential for biological activity. Future research should move beyond simple screening and focus on understanding the specific mechanisms by which these compounds exert their effects.

Mechanistic Investigation Strategies:

Structure-Activity Relationship (SAR) Studies: By synthesizing focused libraries of derivatives (as described in 7.2) and testing their biological activity, researchers can establish clear relationships between specific structural features and biological function.

Molecular Docking: Computational docking studies can predict how derivatives of 3,4-Diamino-5-methoxybenzonitrile might bind to the active sites of specific enzymes or receptors. This in silico approach can help identify promising biological targets and prioritize which compounds to synthesize and test in vitro.

Biophysical Techniques: Once a bioactive derivative and its potential target are identified, techniques such as X-ray crystallography or NMR spectroscopy can be used to determine the precise three-dimensional structure of the compound-protein complex. This provides definitive insight into the binding mode and the key interactions responsible for its activity.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the research and development cycle for 3,4-Diamino-5-methoxybenzonitrile and its derivatives, modern automation and synthesis technologies should be employed.

Future Technological Integration:

Continuous Flow Synthesis: Translating the synthesis of this compound and its derivatives from traditional batch reactors to continuous flow systems offers numerous advantages. Flow chemistry provides superior control over reaction parameters like temperature and mixing, enhances safety when dealing with hazardous reagents, and allows for easier scalability. dtu.dknih.gov

Automated Optimization: Automated flow platforms can be programmed to systematically vary reaction conditions (e.g., stoichiometry, residence time, temperature) to rapidly identify the optimal parameters for yield and purity. researchgate.net This can dramatically reduce the time required for process development.

Integrated Purification and Analysis: A key challenge and future goal is the development of fully automated platforms that couple the flow reactor directly with in-line purification (e.g., flash chromatography, extraction) and analytical systems (e.g., LC-MS). nbinno.com Such an integrated "synthesis-to-analysis" system would enable high-throughput synthesis and screening of derivative libraries, significantly accelerating the discovery of new materials and bioactive compounds.

Q & A

Q. What are the recommended synthetic routes for 3,4-Diamino-5-methoxybenzonitrile in laboratory settings?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Methoxy Introduction : Start with a precursor like 3,5-dihydroxybenzonitrile, selectively protect one hydroxyl group with a methylating agent (e.g., methyl iodide under basic conditions).

Nitro Group Installation : Introduce nitro groups at positions 3 and 4 via nitration (HNO₃/H₂SO₄), ensuring regioselectivity through steric or electronic directing effects.

Reduction to Amine : Reduce nitro groups to amino groups using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.

Key challenges include avoiding over-reduction of the nitrile and ensuring ortho/para selectivity during nitration. Characterization at each step via NMR and mass spectrometry is critical .

Q. How can researchers confirm the molecular structure of 3,4-Diamino-5-methoxybenzonitrile experimentally?

Methodological Answer: Use a multi-technique approach:

- X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement, which is robust for small molecules despite its historical limitations in handling twinned data .

- NMR Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., methoxy protons at ~3.8 ppm, aromatic protons split by amino groups).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Cross-referencing with IR (C≡N stretch ~2230 cm⁻¹) and elemental analysis ensures consistency .

Q. What purification techniques are optimal for isolating 3,4-Diamino-5-methoxybenzonitrile?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane to separate polar impurities.

- Recrystallization : Employ ethanol/water mixtures to exploit solubility differences.

- HPLC : For high-purity requirements, use reverse-phase C18 columns with acetonitrile/water mobile phases. Monitor purity via TLC or HPLC-UV .

Q. What are the stability considerations for storing 3,4-Diamino-5-methoxybenzonitrile?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the amino and nitrile groups.

- Moisture Control : Use desiccants (e.g., silica gel) in airtight containers to avoid hydrolysis of the nitrile.

- Temperature : Maintain at 2–8°C for long-term storage. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Q. How can initial reactivity of the amino and nitrile groups be assessed?

Methodological Answer:

- Nitrile Reactivity : Test nucleophilic addition (e.g., Grignard reactions) or hydrolysis to amides under acidic/basic conditions.

- Amino Group Reactivity : Conduct acylation (acetic anhydride) or diazotization (NaNO₂/HCl) to evaluate electrophilic substitution tolerance.

Monitor reactions via in-situ IR or LC-MS to track functional group transformations .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization be resolved?

Methodological Answer:

- Cross-Validation : Compare X-ray data (bond lengths/angles) with DFT-optimized structures to resolve NMR/IR discrepancies.

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility causing signal splitting.

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to clarify ambiguous peaks in crowded spectra .

Q. What computational methods are suitable for predicting the reactivity of 3,4-Diamino-5-methoxybenzonitrile?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic aromatic substitution sites.

- Molecular Docking : Screen for bioactivity by docking into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina.

- Reaction Pathway Modeling : Use Gaussian or ORCA to simulate intermediates in nitrile hydrolysis or amine oxidation .

Q. How can derivatives of this compound be designed for targeted biological activity studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents systematically (e.g., replacing methoxy with ethoxy or halogens) and assay against target proteins.

- Prodrug Design : Protect amino groups as carbamates or amides to enhance bioavailability, then test in vitro release kinetics.

- Click Chemistry : Use CuAAC reactions to append triazole moieties for enhanced binding in medicinal chemistry applications .

Q. What mechanistic insights are critical for optimizing its use in cross-coupling reactions?

Methodological Answer:

- Buchwald-Hartwig Amination : Optimize Pd catalysts (e.g., XPhos-Pd-G3) and bases (Cs₂CO₃) for coupling aryl halides with the amino group.

- Cyanide Participation : Evaluate nitrile’s role as a directing group in C-H activation using Ru or Rh catalysts.

- Kinetic Studies : Use stopped-flow UV-Vis to determine rate laws for competing pathways (e.g., nitrile vs. amine reactivity) .

Q. How can researchers mitigate side reactions involving sensitive functional groups during synthesis?

Methodological Answer:

- Protecting Groups : Temporarily mask amino groups as tert-butyloxycarbonyl (Boc) or benzyl carbamates during nitrile installation.

- Low-Temperature Techniques : Perform nitrations at −20°C to minimize polysubstitution.

- Inert Atmospheres : Use Schlenk lines for air-sensitive steps (e.g., reductions with NaBH₄/CuCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.